POPSO sesquisodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

科学的研究の応用

POPSO sesquisodium salt is widely used in various scientific research applications:

Chemistry: It is used as a buffering agent in various chemical reactions to maintain a stable pH.

Biology: It is employed in cell culture media and other biological assays to provide a stable pH environment.

Medicine: It is used in diagnostic assays and other medical applications where pH stability is crucial.

Industry: It is used in the manufacturing of pharmaceuticals and other products that require precise pH control

作用機序

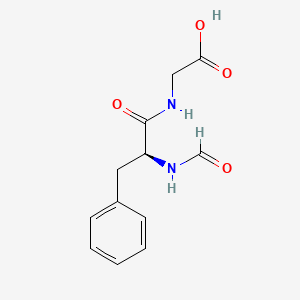

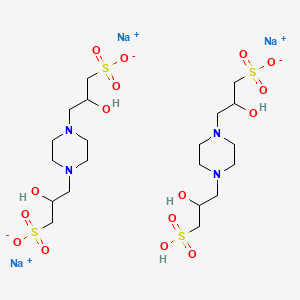

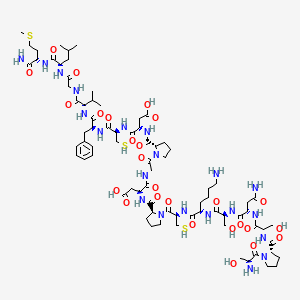

POPSO sesquisodium salt, also known as trisodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate;2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonate, is a zwitterionic biological buffer . Here is an overview of its mechanism of action:

Target of Action

The primary target of this compound is the chloride uniport . This is a type of ion channel that allows the passage of chloride ions across the cell membrane.

Mode of Action

This compound interacts with its target by inhibiting the chloride uniport . It shows marked inhibition of anion uniport, with an IC50 value of 24 mM .

Biochemical Pathways

The inhibition of the chloride uniport by this compound affects the osmolality of the cell . This can lead to changes in the cell’s volume and its ability to maintain its internal environment.

Pharmacokinetics

As a water-soluble compound , it is expected to have good bioavailability. Its solubility in water is 0.333 g/mL , which suggests that it can be readily absorbed and distributed in the body.

Result of Action

The inhibition of the chloride uniport by this compound can lead to changes in the cell’s internal environment. It has been found to enhance copper uptake and toxicity in algae, and impair the mitochondrial inner membrane .

Action Environment

The action of this compound is influenced by the pH of its environment. It has a useful pH range of 7.2-8.5 , which means it can function effectively in this range. Outside of this range, its efficacy and stability may be affected.

Safety and Hazards

POPSO sesquisodium salt is not classified as a hazardous substance or mixture . In case of contact with eyes, rinse thoroughly with plenty of water for at least 15 minutes and consult a physician . If ingested, never give anything by mouth to an unconscious person, rinse mouth with water, and consult a physician . If inhaled, move the person into fresh air, give artificial respiration if not breathing, and consult a physician .

Relevant Papers A paper titled “Thermodynamics of the Second Dissociation Constants (pK2) of Piperazine-N, N′-bis-2-hydroxypropanesulfonic Acid (this compound) and Associated Thermodynamic Functions from (278.15 to 328.15) K” discusses the thermodynamics of the second dissociation constants of POPSO .

生化学分析

Biochemical Properties

POPSO sesquisodium salt increases osmolality and shows marked inhibition of anion uniport . It inhibits chloride uniport with an IC50 value of 24 mM . The working pH range of this compound is 7.2-8.5 .

Cellular Effects

This compound enhances copper uptake and toxicity in alga, impairing the mitochondrial inner membrane . This indicates that this compound can influence cell function by interacting with cellular metabolic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with chloride uniport, where it acts as an inhibitor . This interaction can lead to changes in gene expression and enzyme activity within the cell.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of POPSO sesquisodium salt involves the reaction of piperazine with 2-hydroxypropanesulfonic acid under controlled conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the sesquisodium salt. The product is then purified through crystallization to obtain a white crystalline powder .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production also includes rigorous quality control measures to meet the required specifications .

化学反応の分析

Types of Reactions

POPSO sesquisodium salt primarily undergoes acid-base reactions due to its buffering capacity. It can also participate in complexation reactions with metal ions, which can affect its buffering properties .

Common Reagents and Conditions

Acid-Base Reactions: Common reagents include strong acids like hydrochloric acid and strong bases like sodium hydroxide. The reactions are typically carried out in aqueous solutions.

Complexation Reactions: Metal ions such as copper and zinc can form complexes with this compound under specific pH conditions

Major Products Formed

The major products formed from these reactions include the protonated or deprotonated forms of this compound and metal complexes, depending on the reaction conditions .

類似化合物との比較

Similar Compounds

- HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid)

- MOPS (3-(N-morpholino)propanesulfonic acid)

- TAPSO (N-tris(hydroxymethyl)methyl-3-aminopropanesulfonic acid)

Uniqueness

POPSO sesquisodium salt is unique due to its specific pH range (7.2-8.5) and its ability to form stable complexes with metal ions. This makes it particularly useful in applications where both pH stability and metal ion interactions are important .

特性

| { "Design of the Synthesis Pathway": "The synthesis of POPS0 sesquisodium salt can be achieved by a series of reactions starting from phosphorus oxychloride and sodium hydroxide.", "Starting Materials": [ "Phosphorus oxychloride", "Sodium hydroxide", "2-propanol", "Sulfur trioxide", "Water" ], "Reaction": [ "Phosphorus oxychloride is first reacted with sodium hydroxide in 2-propanol to form sodium dihydrogen phosphate and sodium chloride.", "The resulting sodium dihydrogen phosphate is then reacted with sulfur trioxide to form sodium bisulfate and phosphoric acid.", "Finally, the phosphoric acid is reacted with sodium hydroxide in water to form POPS0 sesquisodium salt." ] } | |

CAS番号 |

108321-08-0 |

分子式 |

C10H22N2NaO8S2 |

分子量 |

385.4 g/mol |

IUPAC名 |

trisodium;2-hydroxy-3-[4-(2-hydroxy-3-sulfonatopropyl)piperazin-1-yl]propane-1-sulfonate;2-hydroxy-3-[4-(2-hydroxy-3-sulfopropyl)piperazin-1-yl]propane-1-sulfonate |

InChI |

InChI=1S/C10H22N2O8S2.Na/c13-9(7-21(15,16)17)5-11-1-2-12(4-3-11)6-10(14)8-22(18,19)20;/h9-10,13-14H,1-8H2,(H,15,16,17)(H,18,19,20); |

InChIキー |

WXXDPWCHFCYFLZ-UHFFFAOYSA-N |

SMILES |

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)[O-])O.C1CN(CCN1CC(CS(=O)(=O)[O-])O)CC(CS(=O)(=O)[O-])O.[Na+].[Na+].[Na+] |

正規SMILES |

C1CN(CCN1CC(CS(=O)(=O)O)O)CC(CS(=O)(=O)O)O.[Na] |

製品の起源 |

United States |

Q1: Why is POPSO sesquisodium salt a suitable buffer for biological research, particularly at physiological pH?

A1: this compound is a zwitterionic buffer with a pK2 value close to the physiological pH range. The research paper specifically determined the second acidic dissociation constant (pK2) of this compound at various temperatures, including 310.15 K (body temperature), finding it to be 7.6862. [] This makes buffer solutions of POPSO and its sodium salt highly suitable for pH control in the physiological pH region of 7.0 to 8.5, which is essential for maintaining the structure and function of biomolecules in biological experiments.

Q2: How does the temperature affect the pK2 of this compound, and what does this mean for its use as a buffer?

A2: The study found that the pK2 of this compound is temperature-dependent and can be described by the equation: pK2 = -1041.77/T + 51.0459 - 6.97646lnT. [] This indicates that as temperature increases, the pK2 decreases. Researchers must consider this temperature dependence when preparing buffer solutions at different temperatures to ensure accurate pH control during experiments.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Isopropoxymethyl)sulfanyl]pyridine 1-oxide](/img/structure/B560989.png)

![8-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B560997.png)

![2,7-Epoxy-6-(N-acetyl-p-toluidino)-2,3-dihydro-3-methyl-7H-dibenzo[f,ij]isoquinoline](/img/structure/B561010.png)